3-(4-Boc-aminophenyl)-5-trifluoromethylbenzoic acid
Overview
Description
3-(4-Boc-aminophenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a benzoic acid core substituted with a trifluoromethyl group and a Boc-protected aminophenyl group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Boc-aminophenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps:
Formation of the Boc-protected aminophenyl intermediate: This step involves the protection of the amino group on the phenyl ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Coupling of the intermediates: The Boc-protected aminophenyl intermediate is then coupled with a benzoic acid derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group if the Boc protection is removed.
Reduction: Reduction reactions can target the trifluoromethyl group or the benzoic acid moiety under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Boc-aminophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Boc-aminophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Comparison with Similar Compounds
3-(4-Aminophenyl)-5-trifluoromethylbenzoic acid: Similar structure but without the Boc protection, making it more reactive.
3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid: Similar structure but with a methoxy group instead of an amino group, affecting its reactivity and applications.
3-(4-Nitrophenyl)-5-trifluoromethylbenzoic acid: Similar structure but with a nitro group, which can undergo different types of reactions.
Uniqueness: 3-(4-Boc-aminophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the Boc-protected amino group and the trifluoromethyl group. The Boc protection allows for selective reactions at the amino group, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-18(2,3)27-17(26)23-15-6-4-11(5-7-15)12-8-13(16(24)25)10-14(9-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBAXGFEPQJGOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116806 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-98-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261940-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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